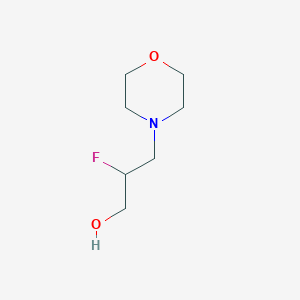
2-Fluoro-3-morpholinopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-morpholinopropan-1-ol is an organic compound that features a fluorine atom, a morpholine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-morpholinopropan-1-ol typically involves the reaction of 3-chloro-1,2-propanediol with morpholine in the presence of a base, followed by fluorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for cost-efficiency, scalability, and environmental considerations, such as minimizing waste and using greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-morpholinopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine atom or alter the morpholine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-morpholinopropanone.
Reduction: Formation of 3-morpholinopropanol.
Substitution: Formation of various substituted morpholinopropanols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-morpholinopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 2-Fluoro-3-morpholinopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1,2-propanediol: Similar structure but lacks the morpholine ring.
3-Morpholinopropanol: Similar structure but lacks the fluorine atom.
2-Fluoroethanol: Contains a fluorine atom but lacks the morpholine ring and additional hydroxyl group.
Uniqueness
2-Fluoro-3-morpholinopropan-1-ol is unique due to the combination of a fluorine atom and a morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14FNO2 |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-fluoro-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C7H14FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h7,10H,1-6H2 |
InChI Key |
KXPZGTUDVBHFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















